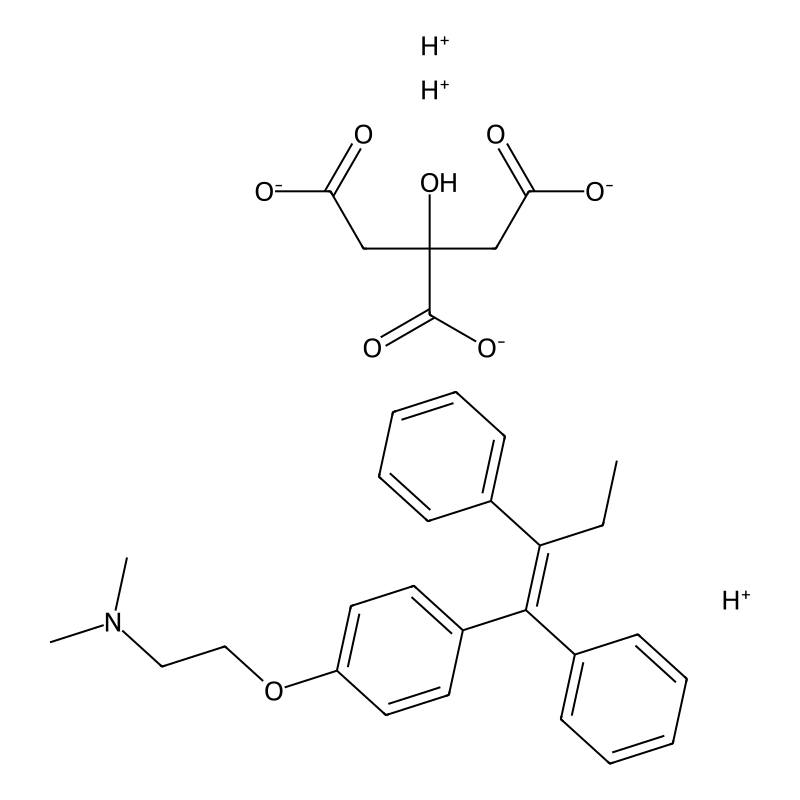

Tamoxifen citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tamoxifen citrate is a selective estrogen receptor modulator primarily used in the treatment and prevention of breast cancer. It is marketed under various brand names, including Nolvadex. The compound is characterized by its ability to bind to estrogen receptors in target tissues, thereby exerting antiestrogenic effects. Chemically, tamoxifen citrate is the citrate salt of tamoxifen, with the molecular formula and a molecular weight of approximately 563.62 g/mol .

Tamoxifen functions as a prodrug, meaning it requires metabolic conversion to its active forms, primarily N-desmethyltamoxifen and endoxifen, to exert its therapeutic effects. Its mechanism of action involves competitive inhibition of estradiol binding to estrogen receptors, which modulates gene expression related to cell growth and proliferation .

Breast Cancer Treatment and Prevention:

- Estrogen Receptor Positive Breast Cancer: Tamoxifen's primary application lies in treating and preventing estrogen receptor-positive (ER+) breast cancer. It binds competitively to estrogen receptors, blocking their activation and hindering cancer cell growth and proliferation. Studies have shown its effectiveness in reducing recurrence risk by up to 50% in ER+ breast cancer patients. Source: National Cancer Institute

- Clinical Trials: Tamoxifen remains a cornerstone treatment for ER+ breast cancer, but research continues to explore its potential in various contexts. Ongoing trials investigate its efficacy in combination with other therapies, different dosing regimens, and targeted delivery methods to optimize its benefits and minimize side effects.

Beyond Breast Cancer: Exploring Potential Applications:

- Other Estrogen-Dependent Cancers: Research is exploring the potential use of tamoxifen in other estrogen-sensitive cancers, such as endometrial carcinoma and ovarian cancer. While results are promising, further studies are needed to establish its definitive role in these contexts. Source: American Society of Clinical Oncology

- Chemoprevention: Tamoxifen's ability to block estrogen's effects makes it a potential candidate for chemoprevention in individuals at high risk of developing ER+ breast cancer. Ongoing research investigates its efficacy in preventing the disease in this population. Source: National Cancer Institute

Investigating Mechanisms of Action and Resistance:

- Molecular Interactions: Scientific research delves into the intricate mechanisms by which tamoxifen interacts with estrogen receptors and influences gene expression. Understanding these interactions could lead to the development of more targeted and effective therapies. Source: Nature Reviews Cancer:

- Overcoming Resistance: Tamoxifen resistance remains a challenge in some patients, leading to disease recurrence. Research efforts focus on identifying mechanisms of resistance and developing strategies to overcome them, potentially restoring tamoxifen's effectiveness. Source: Cancer Discovery

Drug Delivery and Formulation Optimization:

- Improving Bioavailability: Tamoxifen's solubility limitations can hinder its absorption. Research investigates novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and targeted delivery, potentially enhancing its efficacy and reducing side effects. Source: International Journal of Pharmaceutics

- Personalized Medicine Approaches: Researchers are exploring personalized approaches to tamoxifen therapy, tailoring treatment based on individual patient characteristics and genetic profiles. This could optimize treatment efficacy and minimize adverse effects. Source: Cancer Research

Tamoxifen undergoes various metabolic transformations primarily via cytochrome P450 enzymes. Key reactions include:

- N-demethylation: Tamoxifen is metabolized into N-desmethyltamoxifen by CYP3A4 and CYP3A5, which accounts for about 92% of its metabolism.

- 4-Hydroxylation: This reaction produces afimoxifene (4-hydroxytamoxifen), responsible for about 7% of metabolism.

- Further Metabolism: N-desmethyltamoxifen can be oxidized to endoxifen or undergo additional transformations leading to metabolites such as norendoxifen and tamoxifen N-oxide .

The elimination half-life of tamoxifen is approximately 5 to 7 days, while N-desmethyltamoxifen has a longer half-life of about 14 days .

Tamoxifen exhibits cytostatic rather than cytocidal effects, meaning it inhibits the growth of cancer cells without directly killing them. It binds to estrogen receptors in breast tissue, preventing estrogen from promoting cell division and tumor growth. This action is particularly effective in hormone receptor-positive breast cancers .

Tamoxifen's efficacy can be influenced by various factors, including genetic variations in metabolic enzymes (e.g., CYP2D6), which affect the levels of active metabolites like endoxifen . The drug also interacts with co-repressors that modulate gene expression, enhancing its anticancer effects .

The synthesis of tamoxifen citrate can involve several methods:

- Grignard Reaction: A common method involves the reaction between α-ethyldeoxybenzoin and 4-(2-dimethylaminoethoxy)phenol.

- Alkylation: The synthesis may also include alkylation reactions where the phenolic compound reacts with appropriate alkyl halides to form the desired structure.

- Salt Formation: Finally, tamoxifen can be converted into its citrate form through acid-base reactions with citric acid .

Tamoxifen citrate is predominantly used in:

- Breast Cancer Treatment: It is prescribed for both premenopausal and postmenopausal women diagnosed with hormone receptor-positive breast cancer.

- Cancer Prevention: Tamoxifen is also utilized in women at high risk for developing breast cancer due to genetic factors or family history.

- Other Conditions: Research is ongoing into its potential use in other cancers and conditions influenced by estrogen .

Tamoxifen interacts with various medications and substances that can influence its metabolism and efficacy:

- Cytochrome P450 Inhibitors: Drugs like fluoxetine and paroxetine can inhibit CYP2D6, potentially reducing the effectiveness of tamoxifen by decreasing levels of active metabolites.

- Inducers: Medications such as rifampin can increase the metabolism of tamoxifen, leading to reduced therapeutic effects.

- Drug Interactions: Other notable interactions include those with anticoagulants and certain antiepileptics that may alter tamoxifen's pharmacokinetics .

Several compounds share similarities with tamoxifen in terms of structure or function. Here are some notable ones:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Raloxifene | Selective estrogen receptor modulator | Primarily used for osteoporosis; less effective against breast cancer compared to tamoxifen. |

| Fulvestrant | Estrogen receptor antagonist | Acts by degrading estrogen receptors; used in advanced breast cancer treatment. |

| Toremifene | Selective estrogen receptor modulator | Similar action to tamoxifen but used for metastatic breast cancer; fewer side effects reported. |

| Anastrozole | Aromatase inhibitor | Reduces estrogen production; used primarily in postmenopausal women with breast cancer. |

| Letrozole | Aromatase inhibitor | Similar to anastrozole; often used as first-line therapy for hormone receptor-positive breast cancer. |

Tamoxifen's uniqueness lies in its dual action as both an antagonist and agonist depending on the tissue type, making it particularly versatile in treating hormone-driven cancers .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (97.44%): May cause cancer [Danger Carcinogenicity];

H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (41.03%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H410 (11.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

Tamoxifen Citrate

TABLET;ORAL

ASTRAZENECA

03/13/2009

Soltamox

SOLUTION;ORAL

MAYNE PHARMA INC

04/08/2019